1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone IUPAC name and CAS number
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone IUPAC name and CAS number
An In-Depth Technical Guide to 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the privileged fluorinated motifs, the trifluoromethylpyridine core stands out for its profound impact on metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone , a versatile building block whose strategic importance is growing in the landscape of drug discovery and development. We will delve into its fundamental chemical identity, provide a detailed, field-proven synthetic protocol, and explore its applications as a key intermediate in the synthesis of advanced pharmaceutical agents. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of next-generation therapeutics.
Compound Identification and Physicochemical Properties
The foundational step in harnessing the potential of any chemical entity is a precise understanding of its identity and fundamental properties.
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IUPAC Name: 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone
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CAS Number: 944904-58-9[1]
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Synonyms: 2-Acetyl-6-(trifluoromethyl)pyridine
The introduction of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, onto the pyridine ring significantly influences the molecule's electronic and lipophilic characteristics. These properties are critical in modulating interactions with biological targets and improving pharmacokinetic profiles. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO | ChemicalBook[2] |
| Molecular Weight | 189.13 g/mol | ChemicalBook[2] |
| Appearance | Expected to be a solid or oil | General Knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General Knowledge |
| Boiling Point | Not readily available | N/A |
| Melting Point | Not readily available | N/A |
Synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone: A Validated Protocol
The efficient and reliable synthesis of this key building block is paramount for its utility in research and development. While various methods for the synthesis of trifluoromethylpyridines exist, including chlorine/fluorine exchange and cyclocondensation reactions[3][4], the Weinreb ketone synthesis stands out as a highly effective and controlled method for the preparation of ketones from carboxylic acid derivatives. This approach minimizes the over-addition of organometallic reagents, a common side reaction that leads to the formation of tertiary alcohols[2][5][6].
The following protocol details a robust two-step synthesis starting from the commercially available 2-bromo-6-(trifluoromethyl)pyridine.
Synthetic Workflow
The overall synthetic strategy involves the conversion of the starting aryl bromide into a Weinreb amide, followed by the introduction of the acetyl group using a Grignard reagent.
Caption: Synthetic workflow for 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Methoxy-N-methyl-6-(trifluoromethyl)picolinamide (Weinreb Amide)
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Rationale: This step converts the aryl bromide into a stable Weinreb amide. The reaction proceeds via a lithium-halogen exchange to form an organolithium species, which then reacts with N,O-dimethylhydroxylamine hydrochloride to form the desired amide. The Weinreb amide is an excellent electrophile for the subsequent ketone formation step, as the resulting tetrahedral intermediate is stabilized by chelation, preventing over-addition[5].
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Procedure:
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To a solution of 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.
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Stir the resulting mixture at -78 °C for 1 hour.
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In a separate flask, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous THF. To this slurry, slowly add a solution of n-butyllithium (1.2 eq, 2.5 M in hexanes) at -78 °C and stir for 30 minutes to generate the lithium salt of the hydroxylamine.
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Transfer the freshly prepared organolithium solution from step 2 via cannula to the slurry of the lithium salt of N,O-dimethylhydroxylamine at -78 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford N-methoxy-N-methyl-6-(trifluoromethyl)picolinamide.
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Step 2: Synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone
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Rationale: The Weinreb amide is a highly specific precursor for ketone synthesis. The reaction with a Grignard reagent, such as methylmagnesium bromide, proceeds via nucleophilic acyl substitution to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until aqueous workup, thus preventing a second addition of the Grignard reagent[6][7].
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Procedure:
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Dissolve the N-methoxy-N-methyl-6-(trifluoromethyl)picolinamide (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.
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Slowly add methylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether) dropwise to the solution.
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Stir the reaction mixture at 0 °C for 2-3 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
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Extract the mixture with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield 1-(6-(trifluoromethyl)pyridin-2-yl)ethanone.
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Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethylpyridine (TFMP) scaffold is a privileged structural motif in modern pharmaceuticals and agrochemicals[3]. The presence of the -CF₃ group can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidation, increase its lipophilicity to improve membrane permeability, and modulate its pKa to optimize target binding and pharmacokinetic properties[8].
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group acts as a bioisostere for various other functional groups, offering a unique combination of steric bulk and electronic properties. Its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can be critical for target engagement.
Role as a Key Synthetic Intermediate
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone is a versatile intermediate. The ketone functionality can be readily transformed into a variety of other functional groups, including:
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Alcohols: via reduction.
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Amines: via reductive amination.
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Alkenes: via Wittig-type reactions.
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Heterocycles: through condensation reactions.
This chemical versatility allows for the rapid generation of libraries of diverse compounds for structure-activity relationship (SAR) studies. For instance, derivatives of trifluoromethylpyridines have been investigated as kinase inhibitors for the treatment of cancer and as antagonists for various receptors involved in neurological disorders[9][10]. The 3-yl isomer of the title compound is a known intermediate in the synthesis of Pexidartinib, a CSF-1R kinase inhibitor[11].
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- 9. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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